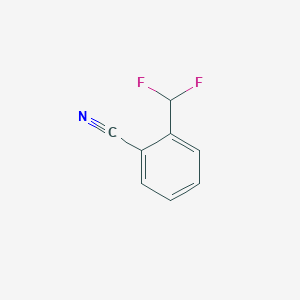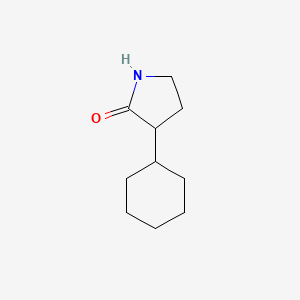
3-Cyclohexylpyrrolidin-2-one
Descripción general
Descripción
3-Cyclohexylpyrrolidin-2-one, also known as CHp or CHP, is a cyclic amide. It has a molecular weight of 167.25 and is typically found in powder form .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, such as 3-Cyclohexylpyrrolidin-2-one, involves a domino process. This includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The molecular structure of 3-Cyclohexylpyrrolidin-2-one is represented by the InChI code1S/C10H17NO/c12-10-9(6-7-11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12) . The InChI key is AJMIHOJVLPTIEL-UHFFFAOYSA-N . Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a cascade of reactions. This includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
3-Cyclohexylpyrrolidin-2-one is a powder with a molecular weight of 167.25 . It is stored at room temperature .Aplicaciones Científicas De Investigación
Catalytic Applications
3-Cyclohexylpyrrolidin-2-one has been utilized as a catalyst in chemical reactions. For example, it was used in the decarboxylation of α-amino acids, facilitating the smooth conversion of these acids into corresponding amino compounds with high yields. This includes the synthesis of optically active amino compounds like (3R)-(−)-3-hydroxypyrrolidine and (2R)-(−)-2-hydroxypropylamine (Hashimoto et al., 1986).
Synthesis of Substituted Pyrrolines
N-Vinylpyrrolidin-2-One, which is structurally related to 3-Cyclohexylpyrrolidin-2-one, has been used as a 3-Aminopropyl Carbanion Equivalent in the synthesis of substituted 1-Pyrrolines, like 2-Phenyl-1-Pyrroline. This method involves various chemical transformations, including acylation, cyclization, and hydrolysis (Sorgi et al., 2003).
Inhibitor Synthesis
Compounds related to 3-Cyclohexylpyrrolidin-2-one have been investigated for their potential as enzyme inhibitors. For instance, studies have been done on fluoropyrrolidine rings, like those in dipeptidyl peptidase-IV (DPP-IV) inhibitor analogs, to evaluate their metabolic activation and potential as enzyme inhibitors (Xu et al., 2004).
Coordination Chemistry
3-Cyclohexylpyrrolidin-2-one has been used in coordination chemistry, particularly in the formation of complexes like trans-Bis(1-cyclohexylpyrrolidin-2-one)dinitratopalladium(II). In these complexes, the compound acts as a ligand to coordinate with metal centers, demonstrating its versatility in forming diverse chemical structures (Takahashi & Ikeda, 2009).
Study of Hydrophobic Interactions in Proteins
N-Cyclohexyl-2-pyrrolidone, a compound similar to 3-Cyclohexylpyrrolidin-2-one, has been utilized as a model for studying hydrophobic interactions in proteins. This research helps in understanding the role of such interactions in protein structure and function, providing insights into the fundamental aspects of biochemistry (Lawson et al., 1984).
Development of Antitumor and Antimicrobial Agents
3-Cyclohexylpyrrolidin-2-one derivatives have been explored for their potential as antitumor and antimicrobial agents. This includes the synthesis of novel compounds and testing their efficacy in biological systems, opening avenues for new therapeutic drugs (Azmy et al., 2018).
Inhibitors of Dipeptidyl Peptidase-IV (DPP-IV)
Research has also been conducted on the role of cyanopyrrolidines, closely related to 3-Cyclohexylpyrrolidin-2-one, as inhibitors of DPP-IV. This enzyme is a target for the treatment of type 2 diabetes, and studies have focused on the structure-activity relationships of these compounds, their potential as medicines, and their biological properties (Peters, 2007).
Safety And Hazards
Direcciones Futuras
The pyrrolidine ring, which is a part of 3-Cyclohexylpyrrolidin-2-one, is a significant feature due to the stereogenicity of carbons. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that there is potential for the development of new pyrrolidine compounds with different biological profiles.
Propiedades
IUPAC Name |
3-cyclohexylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-10-9(6-7-11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMIHOJVLPTIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727446 | |
| Record name | 3-Cyclohexylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexylpyrrolidin-2-one | |
CAS RN |
911721-88-5 | |
| Record name | 3-Cyclohexylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1456900.png)

![Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1456902.png)
![2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456907.png)
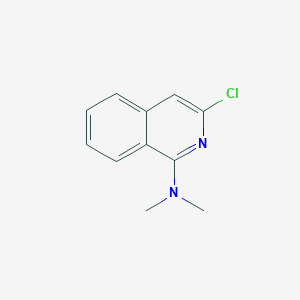
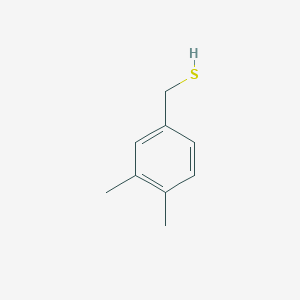
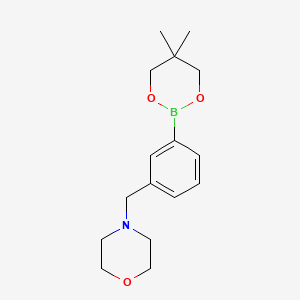

![N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide](/img/structure/B1456915.png)

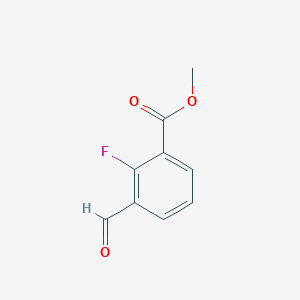
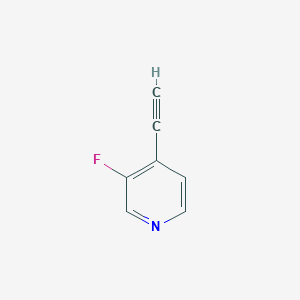
![4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1456921.png)
